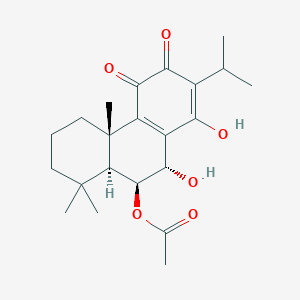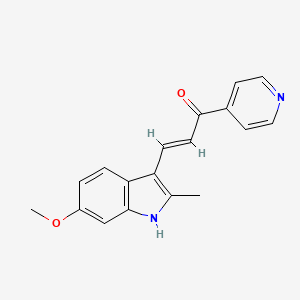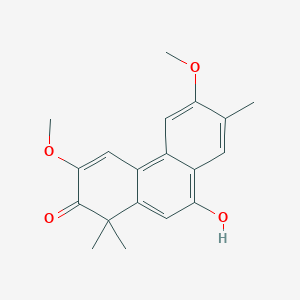
ABI-011
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ABI-011, also known as NAB-5404; NTB-011, is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. This compound significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 µg/ml. In the chicken embryonic CAM assay, this compound demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 µg without affecting viability. this compound exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. This compound was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Scientific Research Applications
Diagnostic Applications
- The ankle-brachial index (ABI) is used as a simple, cost-effective diagnostic test for Peripheral Artery Disease (PAD). It has demonstrated high specificity (83.3—99.0%) and accuracy (72.1—89.2%) in detecting ≥ 50% stenosis, albeit with variable sensitivity (15—79%), particularly lower in elderly individuals and patients with diabetes (Xu et al., 2010).
- Automated oscillometric devices for ABI estimation have been compared with the conventional Doppler method, showing a high degree of correlation (r=0.71±0.05). These devices are considered a reliable alternative for the detection of PAD, offering a practical approach in clinical settings (Verberk et al., 2012).
Environmental Science Applications
- ABI, specifically the Advanced Baseline Imagers (ABI) on the Geostationary Operational Environmental Satellites (GOES), has been identified as a significant tool in environmental science. It supports high-frequency observations which are crucial for understanding rapidly evolving ecosystem processes, especially in areas with frequent cloud cover (Khan et al., 2021).
Rehabilitation and Neuroplasticity
- ABI is associated with cognitive and motor deficits in acquired brain injury (ABI) patients. Rehabilitation programs leveraging ABI have indicated potential enhancements in structural neuroplasticity, observed through alterations in white matter architecture and/or gray matter volume with training. However, the correlation between improved behavioral function and structural changes is only weak-to-moderate, indicating a need for further research in this field (Caeyenberghs et al., 2018).
Prognostic Applications in Cardiovascular Disease
- A low ABI is associated with an increased risk of mortality and cardiovascular events. Studies consistently demonstrate that individuals with a low ABI (<0.9) have an increased risk of clinical cardiovascular disease after adjusting for age, sex, conventional cardiovascular risk factors, and prevalent cardiovascular disease (Heald et al., 2006).
Transition from Hospital to Home for ABI Patients
- The transition from hospital to home for individuals with ABI is a critical period that requires adequate support. Research focusing on this transition phase aims to develop a comprehensive theoretical framework and validate current intervention strategies, contributing to the creation of tailored intervention approaches (Turner et al., 2008).
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABI-011; ABI 011; ABI011; NAB-5404; NAB5404; NAB 5404; NTB-011; NTB 011; NTB011; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





